molecular formula C22H23NO6 B13411076 O,O-Diacetyl-O6-demethylsalutaridine

O,O-Diacetyl-O6-demethylsalutaridine

Cat. No.: B13411076
M. Wt: 397.4 g/mol
InChI Key: BSUUDUNMRDSISR-ZHRRBRCNSA-N
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Description

O4-Acetyl-O6-demethylsalutaridine (CAS: 75820-93-8) is a semi-synthetic derivative of the benzylisoquinoline alkaloid 6-O-demethylsalutaridine. Its molecular formula is C20H21NO5, with a molecular weight of 355.384 g/mol . The compound features an acetyl group at the O4 position, distinguishing it from its parent molecule, 6-O-demethylsalutaridine (CAS: 27669-33-6), which lacks this modification . The compound is stored at -20°C in its neat form to preserve integrity, with room-temperature shipping conditions .

Properties

Molecular Formula

C22H23NO6

Molecular Weight

397.4 g/mol

IUPAC Name

[(1S,9R)-3-acetyloxy-4-methoxy-17-methyl-12-oxo-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-13-yl] acetate

InChI

InChI=1S/C22H23NO6/c1-12(24)28-19-11-22-7-8-23(3)16(15(22)10-17(19)26)9-14-5-6-18(27-4)21(20(14)22)29-13(2)25/h5-6,10-11,16H,7-9H2,1-4H3/t16-,22+/m1/s1

InChI Key

BSUUDUNMRDSISR-ZHRRBRCNSA-N

Isomeric SMILES

CC(=O)OC1=C[C@@]23CCN([C@@H](C2=CC1=O)CC4=C3C(=C(C=C4)OC)OC(=O)C)C

Canonical SMILES

CC(=O)OC1=CC23CCN(C(C2=CC1=O)CC4=C3C(=C(C=C4)OC)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Diacetyl-O6-demethylsalutaridine typically involves the acetylation of O6-demethylsalutaridine. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is usually carried out at room temperature to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

O,O-Diacetyl-O6-demethylsalutaridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O,O-Diacetyl-O6-demethylsalutaridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O,O-Diacetyl-O6-demethylsalutaridine involves its role as an intermediate in the biosynthesis of salutaridine. This compound undergoes enzymatic transformations to form salutaridine, which is a key precursor in the biosynthetic pathway leading to morphine. The molecular targets and pathways involved include various enzymes such as salutaridine synthase and salutaridine reductase .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below highlights key differences between O4-Acetyl-O6-demethylsalutaridine and its closest analogs:

Parameter 6-O-Demethylsalutaridine O4-Acetyl-O6-demethylsalutaridine
CAS Number 27669-33-6 75820-93-8
Molecular Formula C18H19NO4 C20H21NO5
Molecular Weight 313.35 g/mol 355.384 g/mol
Functional Groups Hydroxyl (-OH) at O4 and O6 positions Acetyl (-OAc) at O4, hydroxyl (-OH) at O6
Storage Conditions -20°C -20°C (inferred from analog)

The addition of an acetyl group in O4-Acetyl-O6-demethylsalutaridine increases its molecular weight by 42.034 g/mol compared to the parent compound.

Comparison with Other C20H21NO5 Isomers

lists two additional compounds with the molecular formula C20H21NO5:

FMOC-2-AMINO-3-METHOXYBUTANOIC ACID (CAS: 1396995-62-2): An amino acid derivative with a fluorenylmethyloxycarbonyl (FMOC) protecting group, used in peptide synthesis.

N-Fmoc-2-(2-aminopropoxy)acetic acid (CAS: 2384509-99-1): Another FMOC-protected amino acid variant with a distinct alkyl chain.

Unlike O4-Acetyl-O6-demethylsalutaridine, these compounds are non-alkaloid and serve entirely different roles in pharmaceutical chemistry (e.g., peptide synthesis intermediates). Their structural divergence underscores the importance of functional group positioning over molecular formula alone .

Implications of Structural Modifications

  • Stability : Acetylation at O4 may reduce oxidative degradation of the hydroxyl group, extending shelf life .
  • Bioactivity: While specific pharmacological data are unavailable, acetylated alkaloids often exhibit altered receptor-binding profiles compared to their non-acetylated counterparts. For example, acetylated morphine derivatives (e.g., heroin) show enhanced blood-brain barrier penetration .
  • Synthetic Utility : The acetyl group serves as a protective moiety in multi-step organic syntheses, enabling selective functionalization .

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